

Technical Guide: Purity and Quality Specifications for **tert-Butyl (10-aminodecyl)carbamate**

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Compound of Interest

Compound Name:	<i>tert-Butyl (10-aminodecyl)carbamate</i>
Cat. No.:	B2551193

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for **tert-Butyl (10-aminodecyl)carbamate** (CAS No. 216961-61-4), a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines key quality attributes, analytical methodologies for their assessment, and a standard workflow for its application in synthesis.

Core Compound Specifications

tert-Butyl (10-aminodecyl)carbamate is an aliphatic hydrocarbon chain featuring a terminal amine and a Boc-protected amino group. This structure allows for its sequential conjugation to two different molecular entities, a fundamental characteristic for its role as a PROTAC linker.[\[1\]](#) [\[2\]](#)[\[3\]](#) The quality and purity of this linker are paramount to ensure the successful synthesis and efficacy of the final PROTAC molecule.

Physical and Chemical Properties

The fundamental physical and chemical properties of **tert-Butyl (10-aminodecyl)carbamate** are summarized in the table below. These parameters are essential for handling, storage, and downstream applications.

Property	Value	Source(s)
CAS Number	216961-61-4	[1] [3]
Molecular Formula	C ₁₅ H ₃₂ N ₂ O ₂	[1] [3]
Molecular Weight	272.43 g/mol	[1] [3]
Appearance	Solid to Liquid Mixture	[4]
Boiling Point	380.4 °C at 760 mmHg	[4]
Density	0.932 g/cm ³	[5]
Storage Temperature	2–8 °C under inert gas	[5]

Purity and Quality Specifications

The purity of **tert-Butyl (10-aminodecyl)carbamate** is a critical parameter that directly impacts the yield and purity of the resulting PROTAC. The specifications from various commercial suppliers are consolidated below. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Specification	Typical Value	Analytical Method
Purity (by HPLC)	≥97%	HPLC-UV/MS
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, MS
Elemental Analysis	C: 66.13%, H: 11.84%, N: 10.28%, O: 11.75%	Combustion Analysis

Experimental Protocols for Quality Control

Detailed below are representative experimental protocols for the analysis of **tert-Butyl (10-aminodecyl)carbamate**. These methods are based on standard practices for the quality control of bifunctional linkers and other small molecules in drug discovery.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of **tert-Butyl (10-aminodecyl)carbamate** by separating it from any potential impurities.

- Instrumentation: HPLC system with a UV detector and a mass spectrometer (LC-MS).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-20 min: 95% B
 - 20-21 min: 95% to 5% B
 - 21-25 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 210 nm and Mass Spectrometry (Positive Ion Mode).
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure of **tert-Butyl (10-aminodecyl)carbamate**.

- Instrumentation: 400 MHz NMR Spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated methanol (CD_3OD).
- ^1H NMR Parameters:
 - Pulse Sequence: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
- ^{13}C NMR Parameters:
 - Pulse Sequence: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
- Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of deuterated solvent.

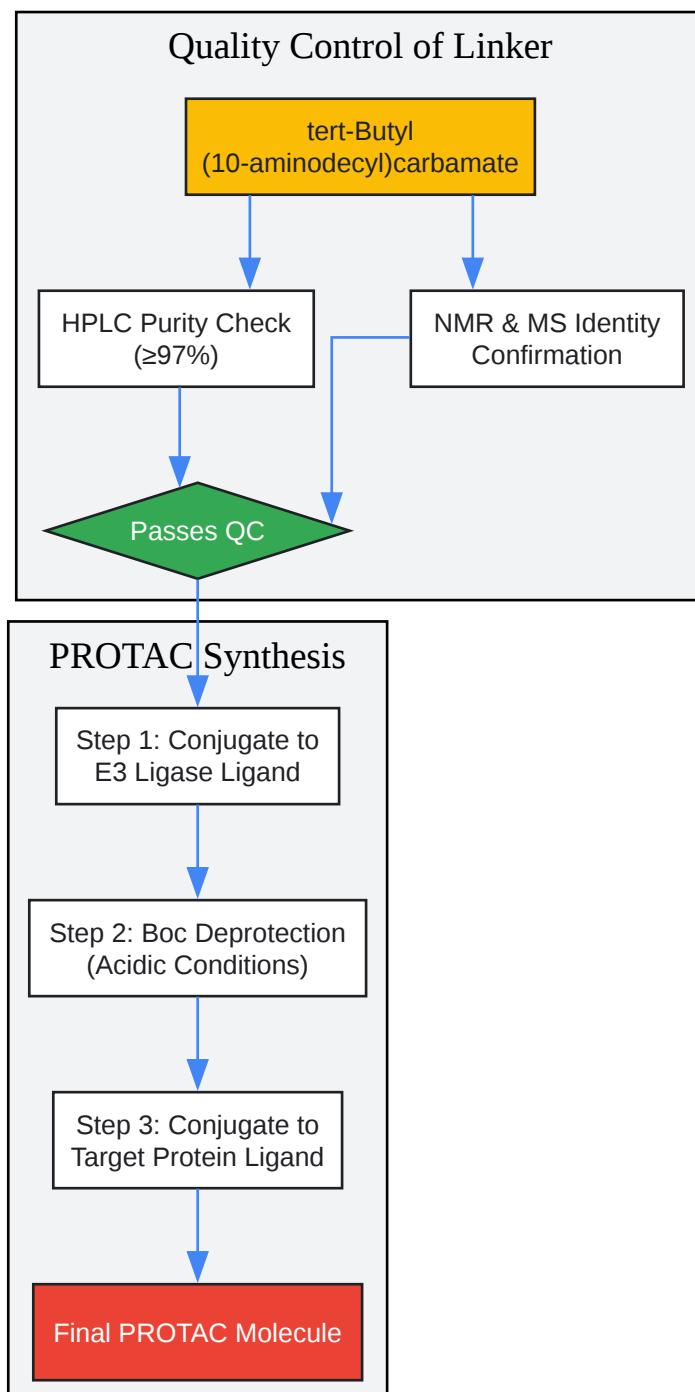
Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of **tert-Butyl (10-aminodecyl)carbamate**.

- Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
- Ionization Mode: Positive.
- Scan Range: m/z 100-500.
- Sample Infusion: The sample prepared for HPLC analysis can be directly infused into the mass spectrometer.
- Expected Mass: $[\text{M}+\text{H}]^+ = 273.25$.

Application in PROTAC Synthesis: A Logical Workflow

The primary application of **tert-Butyl (10-aminodecyl)carbamate** is as a linker in the synthesis of PROTACs. The following diagram illustrates a typical workflow from quality control of the linker to the final PROTAC synthesis.



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Workflow for Quality Control and Synthesis

Potential Impurities and Synthesis Considerations

The synthesis of **tert-Butyl (10-aminodecyl)carbamate** typically involves the mono-Boc protection of 1,10-diaminodecane. Potential impurities may arise from this process, including:

- Starting Material: Unreacted 1,10-diaminodecane.
- Di-substituted by-product: The di-Boc protected 1,10-diaminodecane.
- Solvent Residues: Residual solvents from the reaction and purification steps.

The presence of these impurities can complicate downstream reactions and the purification of the final PROTAC. Therefore, stringent quality control of the linker is essential.

Conclusion

The quality and purity of **tert-Butyl (10-aminodecyl)carbamate** are foundational to the successful development of potent and selective PROTACs. The specifications and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to ensure the integrity of this critical reagent. Adherence to these quality standards will facilitate reproducible results and accelerate the discovery of novel therapeutics.

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